molecular formula C29H28N4O6 B1237787 5-O-[(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 123852-99-3

5-O-[(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B1237787
CAS No.: 123852-99-3
M. Wt: 528.6 g/mol
InChI Key: CSBQPRGTYHAYKS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of F 0401 involves several steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of metal-based catalysts and specific reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

F 0401 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

F 0401 has several applications in scientific research, including:

Comparison with Similar Compounds

F 0401 is unique in its dual action as both a calcium antagonist and a platelet-activating factor antagonist. Similar compounds include:

These compounds share some similarities with F 0401 but differ in their specific molecular targets and mechanisms of action.

Properties

CAS No.

123852-99-3

Molecular Formula

C29H28N4O6

Molecular Weight

528.6 g/mol

IUPAC Name

5-O-[(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H28N4O6/c1-19-25(28(34)38-3)27(23-7-4-8-24(16-23)33(36)37)26(20(2)31-19)29(35)39-15-5-6-21-9-11-22(12-10-21)17-32-14-13-30-18-32/h4-14,16,18,27,31H,15,17H2,1-3H3/b6-5+

InChI Key

CSBQPRGTYHAYKS-AATRIKPKSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=C(C=C2)CN3C=CN=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=C(C=C2)CN3C=CN=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=C(C=C2)CN3C=CN=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Synonyms

((+-)-(E)-3-(4-(1-imidazolyl)methylphenyl)-2-propen-1-yl)methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
F 0401
F-0401

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.